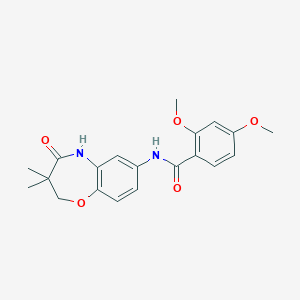

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide

Descripción

Historical Development of Benzoxazepine Chemistry

The benzoxazepine scaffold emerged as a hybrid structure combining features of benzodiazepines and oxazepines. While benzodiazepines like chlordiazepoxide (discovered in 1955) revolutionized CNS drug development, the fusion of oxygen and nitrogen heteroatoms into a seven-membered benzoxazepine ring introduced unique electronic and steric properties. Early synthetic routes, such as acid-catalyzed condensations of o-aminophenols with ketones, laid the groundwork for structural diversification. Microwave-assisted solvent-free synthesis, pioneered in the early 2000s, significantly improved yields and reduced reaction times for 1,5-benzoxazepines. These advances enabled systematic exploration of substituent effects on bioactivity, particularly in anticancer and anti-inflammatory contexts.

Position of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide in Heterocyclic Research

This compound exemplifies the strategic functionalization of the 1,5-benzoxazepine core. Key structural features include:

- 3,3-Dimethyl-4-oxo group : Enhances metabolic stability by reducing oxidative susceptibility at the C4 position.

- 2,4-Dimethoxybenzamide substituent : Introduces hydrogen-bonding capacity and π-stacking interactions, critical for target engagement.

- Tetrahydro configuration : Semi-rigid conformation balances bioavailability and receptor affinity.

Comparative analysis with analogs reveals its uniqueness: unlike simpler 1,5-benzoxazepines, the dimethyl and dimethoxy groups synergistically modulate electronic density across the fused ring system, as evidenced by NMR studies.

Evolution of Benzoxazepine Derivatives as Privileged Scaffolds

Privileged scaffolds exhibit broad bioactivity via modular substituent variation. Benzoxazepines achieve this through:

The subject compound’s design leverages these features, with the 2,4-dimethoxybenzamide group mirroring motifs found in kinase inhibitors and topoisomerase binders.

Current Research Landscape and Significance

Recent studies emphasize benzoxazepines in oncology and neurology:

- Anticancer applications : Derivatives inhibit lipoxygenase (IC50 ≈ 12 μM for compound 6f) and induce apoptosis in leukemia models.

- CNS modulation : Structural analogs show GABA~A~ receptor partial agonism, though this compound’s dimethoxy groups may redirect activity toward kinase targets.

A 2023 review identified 37 clinical-stage benzoxazepine derivatives, underscoring their therapeutic versatility. The subject molecule’s dual functionality positions it as a candidate for hybrid drug development, particularly in combinatorial therapies targeting resistant malignancies.

Tables

Table 1. Synthetic Methods for 1,5-Benzoxazepine Derivatives

Table 2. Biological Activities of Benzoxazepine Analogs

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)11-27-16-8-5-12(9-15(16)22-19(20)24)21-18(23)14-7-6-13(25-3)10-17(14)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOLENNBQKDKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazepine core through cyclization reactions. This can be achieved by reacting appropriate precursors under controlled conditions, such as using strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific targets.

Industry: It may find use in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mecanismo De Acción

The mechanism by which N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Electron-Donating vs. Electron-Withdrawing Groups

Positional Isomerism

- BI81617 : Substitution at the 8-yl position (vs. The 3,4-dimethoxy substitution on the benzamide (vs. 2,4-dimethoxy in the target) may also influence electronic distribution and steric accessibility.

Alkyl Chain Modifications

- Ethyl-Substituted Analogs : The 5-ethyl group in BI81616 and ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Molecular Weight and Bioavailability

- The target compound’s lower molecular weight (~356 g/mol) compared to BI81617 (398.45 g/mol) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability.

- Higher molecular weight analogs (e.g., BI81617) may face challenges in passive diffusion across biological membranes.

Research Findings and Implications

Substituent-Driven Activity : Fluoro-substituted analogs (e.g., ) are often prioritized in protease inhibition due to strong electronegative interactions, whereas methoxy-substituted compounds (e.g., target, BI81617) may excel in solubility-driven applications .

Positional Sensitivity : The 7-yl vs. 8-yl substitution (as in BI81617) highlights the importance of regiochemistry in benzoxazepin-based drug design, particularly for target selectivity .

Metabolic Stability : Methoxy groups are susceptible to demethylation, suggesting that the target compound may require structural optimization (e.g., fluorination or bulky substituents) to enhance metabolic resistance.

Actividad Biológica

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide is a complex organic compound with a unique benzoxazepine structure. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol. The structure features a seven-membered ring containing nitrogen and oxygen atoms along with various functional groups that contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity:

- Inhibition of Pathogens : Preliminary studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial effect may arise from disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The biological activities of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor for certain enzymes involved in cancer progression or bacterial metabolism.

- Receptor Binding : It could bind to specific receptors on cell membranes, altering signaling pathways related to cell survival and proliferation.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.